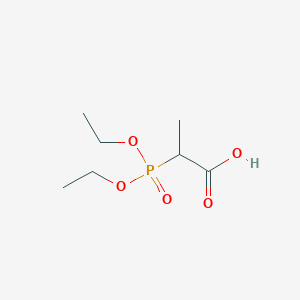
Acide 2-diéthoxyphosphorylpropanoïque
Vue d'ensemble
Description
2-diethoxyphosphorylpropanoic acid is an organic compound with the molecular formula C7H15O5P. It is a derivative of propanoic acid, where the hydrogen atom on the second carbon is replaced by a diethoxyphosphoryl group. This compound is known for its applications in various chemical reactions and industrial processes.
Applications De Recherche Scientifique
2-diethoxyphosphorylpropanoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Horner-Wadsworth-Emmons reaction.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents due to its ability to modify biological molecules.
Industry: It is used in the production of agrochemicals, flame retardants, and plasticizers.
Méthodes De Préparation
2-diethoxyphosphorylpropanoic acid can be synthesized through several methods. One common synthetic route involves the reaction of diethyl phosphite with an appropriate alkyl halide under basic conditions. The reaction typically proceeds as follows:
Reaction of Diethyl Phosphite with Alkyl Halide: Diethyl phosphite reacts with an alkyl halide (such as 2-bromopropanoic acid) in the presence of a base like sodium hydride or potassium tert-butoxide. The reaction is carried out in an inert solvent such as tetrahydrofuran or dimethylformamide at a controlled temperature.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure 2-diethoxyphosphorylpropanoic acid.
Analyse Des Réactions Chimiques
2-diethoxyphosphorylpropanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphonic acids or phosphonates using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert it into phosphine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the diethoxyphosphoryl group is replaced by other nucleophiles like amines or thiols.
Condensation: It participates in condensation reactions with aldehydes or ketones to form acrylates or other related compounds.
Mécanisme D'action
The mechanism of action of 2-diethoxyphosphorylpropanoic acid involves its ability to act as a nucleophile or electrophile in various chemical reactions. The diethoxyphosphoryl group can participate in the formation of stable intermediates, facilitating the reaction process. In biological systems, it can interact with enzymes and proteins, modifying their activity and function.
Comparaison Avec Des Composés Similaires
2-diethoxyphosphorylpropanoic acid can be compared with other similar compounds such as:
Triethyl 2-phosphonopropionate: This compound has similar reactivity and applications in organic synthesis but differs in its ester group.
Diethyl phosphonoacetate: It is another related compound used in similar reactions but has a different carbon backbone.
Methyl diethylphosphonoacetate: This compound is used in similar synthetic applications but has a methyl ester group instead of a propanoic acid derivative.
The uniqueness of 2-diethoxyphosphorylpropanoic acid lies in its specific structure, which provides distinct reactivity and applications in various fields.
Propriétés
IUPAC Name |
2-diethoxyphosphorylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O5P/c1-4-11-13(10,12-5-2)6(3)7(8)9/h6H,4-5H2,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGJFXYTWXPKHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C)C(=O)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473133 | |
| Record name | 2-diethylphosphonopropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30094-28-1 | |
| Record name | 2-diethylphosphonopropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6,7-Trichloro-3-iodoimidazo[1,2-A]pyridine](/img/structure/B1624301.png)

![2-[(4-methoxyphenyl)methoxycarbonylamino]acetic Acid](/img/structure/B1624305.png)



![(4,4-Dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)boronic acid](/img/structure/B1624314.png)


![Pyrazolo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B1624317.png)



